

Chemical structure of 3',5'-Bis(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3',5'-Bis(trifluoromethyl)acetophenone
Cat. No.:	B056603

[Get Quote](#)

An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)acetophenone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical data for **3',5'-bis(trifluoromethyl)acetophenone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

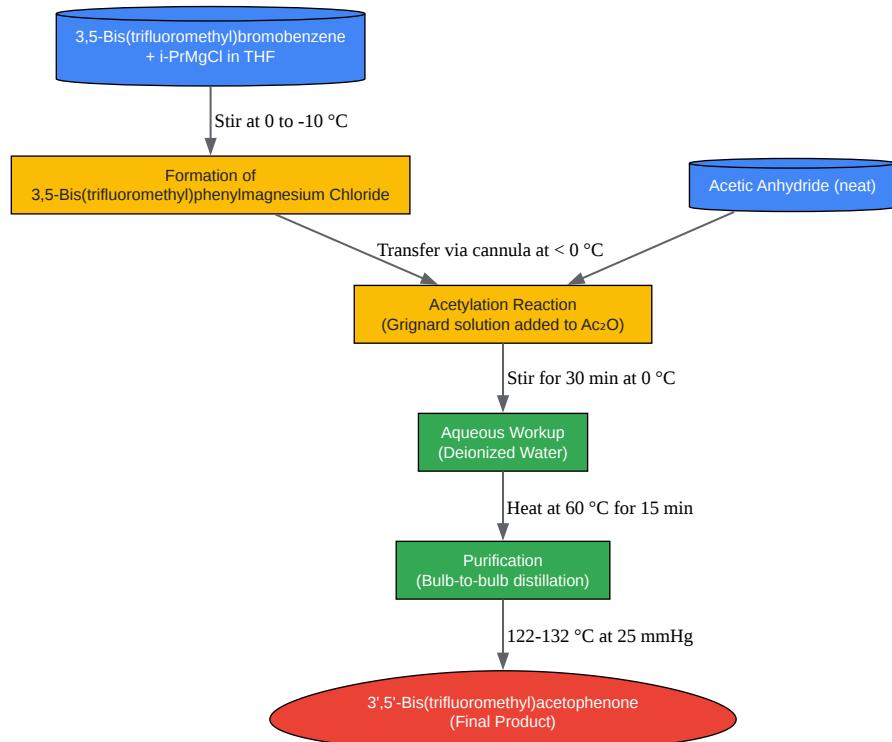
3',5'-Bis(trifluoromethyl)acetophenone is a substituted acetophenone derivative characterized by two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the chemical reactivity and properties of the molecule.

Caption: Chemical structure of **3',5'-Bis(trifluoromethyl)acetophenone**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	30071-93-3 [1]
IUPAC Name	1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one[1]
Molecular Formula	C ₁₀ H ₆ F ₆ O[1][2]
Linear Formula	(CF ₃) ₂ C ₆ H ₃ COCH ₃
Molecular Weight	256.14 g/mol [1][2]
SMILES String	CC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F

| InChI Key | MCYCSIKSZLARBD-UHFFFAOYSA-N[1] |


Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear pale yellow liquid [3]
Density	1.422 g/mL at 25 °C[3]
Boiling Point	95-98 °C at 15 mmHg[2]
Refractive Index	n _{20/D} 1.4221[3]
Flash Point	82 °C (179.6 °F) - closed cup

| Assay | 98% |

Synthesis Protocols

A prevalent and practical method for synthesizing **3',5'-bis(trifluoromethyl)acetophenone** involves the reaction of a Grignard reagent with acetic anhydride.[4][5] This method is suitable for larger-scale preparations. However, it is critical to note that trifluoromethylphenyl Grignard reagents can be explosive under certain conditions, such as loss of solvent or upon heating, necessitating strict safety precautions.[4][5][6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3',5'-Bis(trifluoromethyl)acetophenone**.

Experimental Protocol: Grignard-based Synthesis

This protocol is adapted from a procedure published in *Organic Syntheses*.^[4]

Materials:

- 3,5-Bis(trifluoromethyl)bromobenzene
- Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- Acetic anhydride
- Tetrahydrofuran (THF), anhydrous

- Deionized water
- Argon or Nitrogen gas for inert atmosphere

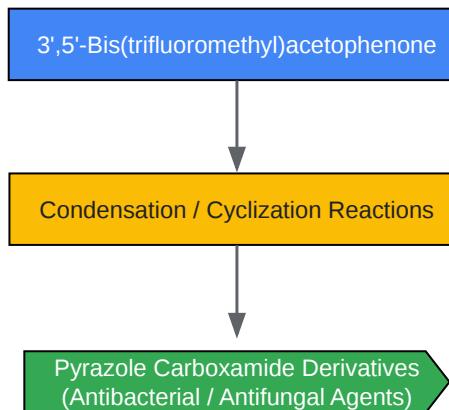
Procedure:

- Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is set up under an inert atmosphere of argon or nitrogen.[4]
- Grignard Reagent Formation: The flask is charged with 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF. The solution is cooled to -5 °C using an ice-salt water bath.[4]
- A 2 M solution of isopropylmagnesium chloride in THF is added dropwise over 1 hour, ensuring the internal reaction temperature does not exceed 0 °C.[4][5]
- After the addition is complete, the reaction mixture is stirred for an additional hour at a temperature between 0 °C and -10 °C to ensure complete formation of the Grignard reagent. [4][5]
- Acetylation: In a separate flask, acetic anhydride is cooled to -15 °C.[5]
- The prepared Grignard solution is transferred into the flask containing the cold acetic anhydride via a double-ended needle (cannula) at a rate that maintains the internal temperature below 0 °C.[4][5]
- The resulting pale yellow solution is stirred for 30 minutes at 0 °C.[4]
- Workup: The flask is removed from the cooling bath, and deionized water is added dropwise over 1 hour to quench the reaction. The biphasic mixture is then heated to 60 °C for 15 minutes.[4]
- Purification: After cooling to room temperature, the product is isolated and purified. Purification by bulb-to-bulb distillation at 25 mmHg (collecting the distillate at 122-132 °C) yields the final product as a clear, colorless oil.[4]

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of **3',5'-bis(trifluoromethyl)acetophenone**. While complete spectral data requires experimental acquisition, the expected characteristics can be inferred from the structure.

Table 3: Summary of Expected Spectroscopic Data


Technique	Expected Features
¹ H NMR	Methyl Protons (-CH ₃): A singlet around δ 2.6 ppm (3H). Aromatic Protons: Two signals in the aromatic region (δ 7.8-8.5 ppm); one singlet for the proton at C2' and C6' (2H), and one singlet for the proton at C4' (1H).
¹³ C NMR	Carbonyl Carbon (C=O): Signal around δ 195-200 ppm. Trifluoromethyl Carbon (-CF ₃): A quartet due to C-F coupling. Aromatic Carbons: Multiple signals in the δ 120-140 ppm range, with C-F coupling visible for carbons attached to or near the -CF ₃ groups. Methyl Carbon (-CH ₃): A signal around δ 25-30 ppm.
IR Spectroscopy	C=O Stretch: Strong absorption band around 1700 cm ⁻¹ . C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm ⁻¹ region. Aromatic C-H Stretch: Peaks above 3000 cm ⁻¹ . Aromatic C=C Stretch: Bands in the 1450-1600 cm ⁻¹ region.

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 256.[1] Key Fragments: A prominent peak at m/z = 241 (loss of -CH₃) and a base peak likely at m/z = 213 (loss of -COCH₃). |

Applications in Research and Development

3',5'-Bis(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.

- Synthesis of Bioactive Molecules: It is a reactant used in preparing pyrazole carboxamide derivatives that have shown antibacterial and antifungal activity.[3]

[Click to download full resolution via product page](#)

Caption: Role as a precursor in the synthesis of bioactive compounds.

Safety and Handling

Due to its chemical nature, **3',5'-bis(trifluoromethyl)acetophenone** must be handled with appropriate safety precautions.

Table 4: Hazard and Safety Information

Category	Information
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. [7]
Incompatible Materials	Strong oxidizing agents, Strong bases. [7]

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator are recommended. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3',5'-Bis(trifluoromethyl)acetophenone [webbook.nist.gov]
- 2. 30071-93-3 CAS MSDS (3',5'-Bis(trifluoromethyl)acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]

- To cite this document: BenchChem. [Chemical structure of 3',5'-Bis(trifluoromethyl)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056603#chemical-structure-of-3-5-bis-trifluoromethyl-acetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com